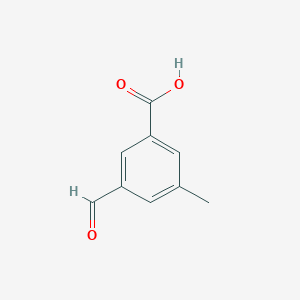

3-Formyl-5-methylbenzoic acid

描述

Contextual Significance within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a fundamental class of organic compounds, defined by a carboxyl group (-COOH) directly attached to an aromatic ring. This structural feature imparts distinct physical and chemical properties, making them crucial intermediates in the synthesis of pharmaceuticals, dyes, and polymers. nih.gov The simplest member of this class is benzoic acid, which has been a subject of study since the 16th century. newworldencyclopedia.orgnih.gov

The significance of 3-Formyl-5-methylbenzoic acid within this class arises from its specific substitution pattern. The carboxyl group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. researchgate.netsmolecule.com The presence of a formyl group, which is also electron-withdrawing, further influences the electronic properties of the aromatic ring, making the carboxylic acid more acidic than benzoic acid itself. libretexts.org The methyl group, an electron-donating group, provides an additional point of steric and electronic differentiation on the ring. This unique combination of substituents at the 1, 3, and 5 positions creates a molecule with distinct reactivity at three different sites: the carboxylic acid, the formyl group, and the aromatic ring itself. This multi-functionality allows for a high degree of synthetic manipulation, enabling the construction of complex molecular architectures.

The meta-positioning of the formyl and methyl groups is particularly noteworthy. Studies on related substituted benzoic acids have shown that meta-substituted isomers can exhibit different binding and reactivity profiles in enzymatic reactions compared to their ortho or para counterparts. adelaide.edu.au This highlights how the specific arrangement of functional groups in this compound can lead to unique biological activities in the molecules derived from it.

Historical Trajectories and Foundational Discoveries Pertaining to Formyl-Substituted Benzoic Acids

The history of benzoic acid itself is well-documented, with its initial discovery dating back to the 16th century through the dry distillation of gum benzoin. newworldencyclopedia.orgnih.gov Its structure was later elucidated by Liebig and Wöhler in 1832. newworldencyclopedia.org The development of methods to synthesize benzoic acid from other sources, such as the oxidation of toluene (B28343), was a significant milestone in industrial chemistry. nih.govwikipedia.org

The journey of formyl-substituted benzoic acids is more intricately linked to the development of selective formylation reactions in organic synthesis. The introduction of a formyl group onto an aromatic ring, particularly one already bearing a deactivating carboxyl group, presented a synthetic challenge. Early methods for the synthesis of aromatic aldehydes were often harsh and lacked selectivity.

A significant advancement in this area was the advent of reactions like the Vilsmeier-Haack reaction, which provided a more controlled method for the formylation of aromatic compounds. smolecule.comevitachem.com This reaction, typically employing a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride, allowed for the introduction of a formyl group onto a pre-existing aromatic scaffold. The ability to perform such transformations was crucial for the synthesis of specifically substituted benzaldehydes, including formyl-benzoic acid derivatives.

Overview of Current Research Trajectories and Unmet Needs

The contemporary research landscape sees this compound primarily utilized as a key intermediate in the synthesis of more elaborate molecular structures. researchgate.netsmolecule.com Its bifunctional nature allows for a stepwise or one-pot reaction sequence to generate a wide range of derivatives.

Detailed Research Findings:

Current research involving this compound and its close structural analogs is focused on several key areas:

Synthesis of Heterocyclic Compounds: The formyl group is a reactive handle for the construction of heterocyclic rings, which are prevalent in many biologically active molecules. For instance, the condensation of the formyl group with various amines can lead to the formation of imines (Schiff bases), which can then undergo further cyclization reactions to produce a variety of nitrogen-containing heterocycles. mdpi.com Research in this area is driven by the constant need for novel heterocyclic scaffolds in drug discovery. chemicalbook.com

Medicinal Chemistry: There is significant interest in using substituted benzoic acids as starting materials for the synthesis of new therapeutic agents. nih.govfrontiersin.org The structural motifs derived from compounds like this compound are being explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. rsc.org The specific substitution pattern of the parent molecule can be crucial in determining the biological activity of the final product.

Materials Science: The carboxylic acid functionality of this compound makes it a suitable candidate for the construction of metal-organic frameworks (MOFs). wikipedia.orgrroij.com MOFs are porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The formyl group can either be retained as a functional group within the pores of the MOF or used as a reactive site for post-synthetic modification.

Unmet Needs:

Despite the advances in synthetic chemistry, several "unmet needs" drive the continued interest in versatile building blocks like this compound:

Development of Greener Synthetic Methods: There is a persistent need for more environmentally friendly and efficient methods for the synthesis of complex organic molecules. researchgate.net This includes the use of less hazardous reagents, milder reaction conditions, and processes that generate less waste. The use of well-defined building blocks like this compound can contribute to more convergent and efficient synthetic routes.

Access to Novel Chemical Space: The search for new drugs and materials requires the exploration of novel chemical structures. hokudai.ac.jp Compounds like this compound provide a gateway to a diverse range of derivatives that may possess unique and valuable properties.

Site-Selective Functionalization: The ability to selectively modify a molecule at a specific position is a central challenge in organic synthesis. The distinct reactivity of the functional groups in this compound allows for a degree of site-selectivity in its chemical transformations, addressing the ongoing need for precise control in molecular construction. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-formyl-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFULMLBWHKPCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Formyl 5 Methylbenzoic Acid and Substituted Analogues

Direct Synthetic Routes to 3-Formyl-5-methylbenzoic Acid

Direct synthesis aims to introduce the formyl and carboxylic acid functionalities onto the m-xylene (B151644) core in a minimal number of steps. These methods are often preferred for their efficiency.

Exploration of Formylation Reactions on Methylbenzoic Acid Precursors

The direct introduction of a formyl group onto a methylbenzoic acid precursor is a primary strategy for synthesizing this compound. One of the classic methods for formylation is the Friedel-Crafts acylation. This reaction can be adapted to introduce a formyl group, or a precursor that is easily converted to it, onto the aromatic ring of 3-methylbenzoic acid. The regioselectivity of this electrophilic aromatic substitution is guided by the existing substituents on the ring. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Their combined influence directs the incoming formyl group to the C5 position, which is meta to the carboxyl group and ortho/para to the methyl group.

Oxidation Pathways from Hydroxymethyl- or Aldehyde-Precursors

An alternative direct route involves the selective oxidation of a precursor that already contains a carbon atom at the desired position. For instance, the synthesis can start from 3,5-dimethylbenzoic acid. One of the methyl groups can be selectively oxidized to a formyl group using appropriate oxidizing agents.

A more common and controlled method begins with the corresponding alcohol, 3-(hydroxymethyl)-5-methylbenzoic acid. The selective oxidation of the primary alcohol to an aldehyde can be achieved using a variety of reagents. Pyridinium chlorochromate (PCC) is a well-established reagent for this transformation, known for its mild conditions and high efficiency in converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. chemicalbook.com The reaction is typically carried out in a solvent like dichloromethane.

A specific example involves the oxidation of 3-hydroxymethyl-5-methylbenzoic acid methyl ester. chemicalbook.com

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-hydroxymethyl-5-methylbenzoic acid methyl ester | Pyridinium chlorochromate (PCC), Celite | Dichloromethane | 20°C, 2 hours | Methyl 3-formyl-5-methylbenzoate | 84% | chemicalbook.com |

Multi-Step Synthesis Strategies Involving Functional Group Interconversions

Multi-step syntheses provide greater flexibility and control over the introduction of functional groups, often leading to higher purity products. These strategies rely on the interconversion of different functionalities at key stages of the synthesis.

Transformation of Nitrile Precursors via Hydrolysis

The transformation of a nitrile group into a formyl group represents a powerful synthetic tool. This process typically involves the reduction of the nitrile to an imine, which is then hydrolyzed to yield the corresponding aldehyde. This method allows for the late-stage introduction of the formyl group from a stable nitrile precursor. While specific examples for this compound are not prevalent in readily available literature, this general strategy is a cornerstone of organic synthesis. The synthesis would likely begin with a brominated precursor, such as 3-bromo-5-methylbenzoic acid, which can be converted to the nitrile via nucleophilic substitution with a cyanide salt.

Vilsmeier-Haack Formylation in Related Benzoic Acid Systems

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgyoutube.com The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction. chemistrysteps.com

For substrates like benzoic acids, the carboxylic acid group is deactivating, making the aromatic ring less susceptible to electrophilic attack. To overcome this, the carboxylic acid is often protected as an ester. This esterification increases the electron density of the ring, facilitating the formylation. A common strategy involves the conversion of 3-methylbenzoic acid to its methyl ester, followed by the Vilsmeier-Haack reaction to introduce the formyl group, and concluding with the hydrolysis of the ester to regenerate the carboxylic acid. This multi-step approach is often favored for its reliability and scalability.

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification | Methanol, Acid catalyst | Methyl 3-methylbenzoate |

| 2 | Vilsmeier-Haack Formylation | DMF, POCl₃ | Methyl 3-formyl-5-methylbenzoate |

| 3 | Hydrolysis | Aqueous acid or base | This compound |

Catalytic Systems and Reagent Optimization in Synthesis

The efficiency of synthetic routes to this compound and its analogues can be significantly enhanced through the use of catalytic systems and the optimization of reagents. In formylation reactions, such as the Friedel-Crafts type, the choice and amount of the Lewis acid catalyst are critical. Over-stoichiometric amounts are often required, but the development of more active, truly catalytic systems is an ongoing area of research.

In oxidation reactions, moving from stoichiometric reagents like PCC to catalytic systems using a cheaper, terminal oxidant (like molecular oxygen) is highly desirable, especially for large-scale industrial production. This not only improves the atom economy but also simplifies purification by reducing the amount of reagent-derived byproducts.

For multi-step processes like the Vilsmeier-Haack reaction, optimization involves fine-tuning reaction times, temperatures, and the stoichiometry of the DMF and POCl₃ to maximize yield and minimize the formation of impurities. The choice of solvent can also play a crucial role in the reaction's success. youtube.com

Stereochemical Control and Regioselectivity in Synthesis of Related Compounds

Achieving specific stereochemical and regiochemical outcomes is a critical aspect of synthesizing complex substituted benzoic acid analogues. Methodologies that allow for the precise installation of functional groups at desired positions and with specific spatial arrangements are of significant interest in medicinal and materials chemistry.

One powerful strategy for achieving regioselectivity in the functionalization of benzoic acids is through directed C-H activation. The carboxylate group can act as an effective directing group, enabling the introduction of substituents at the ortho position. For instance, ruthenium-catalyzed ortho-C-H allylation of benzoic acids has been demonstrated, providing a direct method for introducing an allyl group specifically at the position adjacent to the carboxylic acid. This approach offers a predictable way to build molecular complexity on the benzoic acid scaffold.

Another approach to control regioselectivity involves the careful choice of starting materials and reagents. For example, in the synthesis of substituted benzoic acids, the existing substituents on the aromatic ring can influence the position of subsequent electrophilic or nucleophilic attack. Understanding the directing effects of these groups is crucial for planning a successful synthetic route.

Stereochemical control in the synthesis of benzoic acid derivatives often involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a subsequent reaction to proceed with a specific stereochemical outcome. After the desired stereocenter has been created, the auxiliary can be removed. For example, a chiral auxiliary could be attached to a substituent on the benzoic acid ring to control the stereoselective introduction of a new chiral center on that substituent. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis to control the stereochemistry of alkylation and aldol (B89426) reactions. While not directly applied to this compound in the reviewed literature, the principles of using such auxiliaries are broadly applicable to the synthesis of chiral analogues.

The table below summarizes key aspects of stereochemical and regiochemical control in the synthesis of substituted benzoic acid derivatives.

| Methodology | Type of Control | Description | Potential Application to this compound Analogues |

| Directed C-H Activation | Regioselectivity | The carboxylate group directs the functionalization to the ortho position. | Introduction of substituents at the C2 and C6 positions of the this compound core. |

| Use of Chiral Auxiliaries | Stereoselectivity | A temporary chiral group is used to induce stereoselectivity in a reaction on a substituent. | Synthesis of enantiomerically enriched derivatives with chiral centers on side chains attached to the aromatic ring. |

Chemical Reactivity and Advanced Derivatization Strategies of 3 Formyl 5 Methylbenzoic Acid

Reactivity of the Formyl Group

The formyl (aldehyde) group is a key site for a variety of chemical transformations, including oxidation, reduction, condensation, and nucleophilic addition reactions. The electrophilic nature of the carbonyl carbon in the formyl group is central to its reactivity.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde functionality of 3-formyl-5-methylbenzoic acid can be readily oxidized to a second carboxylic acid group, yielding 5-methylisophthalic acid. This transformation is a fundamental process in organic chemistry and can be achieved using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant and reaction conditions can be crucial to ensure high yields and prevent unwanted side reactions on the aromatic ring or with the existing carboxylic acid group.

Table 1: Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, often with heating | Powerful oxidant, can sometimes lead to over-oxidation if not controlled. |

| Chromic Acid (H₂CrO₄) | Jones' reagent (CrO₃ in aqueous sulfuric acid and acetone) | Strong oxidant, effective for a wide range of aldehydes. |

Reductive Conversions to Hydroxymethyl or Methyl Analogues

The formyl group is susceptible to reduction to either a primary alcohol (hydroxymethyl group) or a methyl group, depending on the reducing agent and reaction conditions employed. The reduction to 3-(hydroxymethyl)-5-methylbenzoic acid can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). These hydride reagents donate a hydride ion to the electrophilic carbonyl carbon of the aldehyde.

For the complete reduction of the formyl group to a methyl group, yielding 3,5-dimethylbenzoic acid, more vigorous reduction methods are typically required. Classic examples include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures).

Table 2: Reducing Agents for the Conversion of Aldehydes

| Reducing Agent | Product | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Hydroxymethyl | Protic solvents (e.g., ethanol, methanol) at room temperature. |

| Lithium Aluminium Hydride (LiAlH₄) | Hydroxymethyl | Aprotic solvents (e.g., diethyl ether, THF), followed by aqueous workup. |

| Zinc Amalgam (Zn(Hg)) / HCl | Methyl | Acidic conditions, often with heating (Clemmensen reduction). |

Condensation Reactions Leading to Imines and Hydrazones

The carbonyl carbon of the formyl group is an excellent electrophile for condensation reactions with primary amines and hydrazines. The reaction with a primary amine, often catalyzed by a trace amount of acid, results in the formation of an imine (also known as a Schiff base). This reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine.

Similarly, condensation with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. These reactions are often rapid and can be used for the characterization of aldehydes. The formation of imines and hydrazones from this compound introduces a new point of functionality that can be further elaborated in multi-step syntheses.

Nucleophilic Addition Mechanisms

The formyl group readily undergoes nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. This is a fundamental reaction of aldehydes and leads to the formation of a tetrahedral intermediate. A wide variety of nucleophiles can participate in this reaction, including Grignard reagents (organomagnesium halides), organolithium compounds, and cyanide ions.

For instance, the reaction of this compound with a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol after an acidic workup. Similarly, the addition of hydrogen cyanide (or a cyanide salt in the presence of acid) forms a cyanohydrin. These addition reactions are powerful tools for carbon-carbon bond formation and the introduction of new functional groups.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound also possesses a rich and versatile reactivity, which can be exploited for a range of synthetic transformations.

Esterification Reactions for Synthetic Utility

One of the most common and synthetically useful reactions of the carboxylic acid group is esterification. This process involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. The Fischer-Speier esterification is a classic example of this transformation, typically employing a strong acid catalyst such as sulfuric acid or hydrochloric acid.

The esterification of this compound with an alcohol (e.g., methanol, ethanol) provides a means to protect the carboxylic acid group, allowing for selective reactions at the formyl position. The resulting ester can also modulate the solubility and electronic properties of the molecule. The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction.

Table 3: Common Methods for Esterification of Carboxylic Acids

| Method | Reagents | Description |

|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | A classic and widely used method, driven by equilibrium. |

| Reaction with Alkyl Halides | Alkyl Halide, Base | The carboxylic acid is first deprotonated to form a carboxylate salt, which then acts as a nucleophile to displace the halide. |

Amide Bond Formation

The carboxylic acid functional group of this compound is a primary site for derivatization through amide bond formation. This reaction is fundamental in organic synthesis, typically requiring the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. luxembourg-bio.comnih.gov The direct reaction between a carboxylic acid and an amine is generally unfavorable under ambient conditions and requires high temperatures, which can be detrimental to complex molecules. luxembourg-bio.com Therefore, activating agents, commonly known as coupling reagents, are employed.

The process involves converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com This is often achieved by forming a highly activated ester intermediate. fishersci.be Common classes of coupling reagents used for this purpose include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). luxembourg-bio.compeptide.com

The general mechanism, for instance with DCC, involves the carboxylic acid adding to the carbodiimide (B86325) to form an O-acylisourea intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by an amine to form the desired amide, releasing a urea (B33335) byproduct (e.g., dicyclohexylurea). luxembourg-bio.comyoutube.com The choice of coupling reagent and reaction conditions can be optimized to maximize yield and minimize side reactions, such as epimerization when chiral amines are used. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Byproduct | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Substituted Urea | Widely used; DCC byproduct is poorly soluble, aiding removal. luxembourg-bio.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Phosphine Oxide | High efficiency, particularly for sterically hindered couplings. peptide.com |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Tetramethylurea | Fast reaction rates and reduced racemization. luxembourg-bio.compeptide.com |

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound possesses three substituents that collaboratively influence the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The directing effects of these groups determine the position of attack by an incoming electrophile. chemistrytalk.org

The substituents can be classified based on their electronic effects:

Formyl group (-CHO): A moderately deactivating group that directs incoming electrophiles to the meta position. youtube.comlibretexts.org

Carboxylic acid group (-COOH): A deactivating group that also directs to the meta position. libretexts.orglatech.edu

Methyl group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, the substituents are positioned meta to each other. The directing effects must be analyzed to predict the substitution pattern. The formyl and carboxylic acid groups deactivate the ring by withdrawing electron density through inductive and resonance effects, making the ring less nucleophilic. chemistrytalk.orglibretexts.org Conversely, the methyl group activates the ring through an electron-donating inductive effect. libretexts.org

The available positions for substitution are C2, C4, and C6.

Position C2: ortho to the carboxylic acid, meta to the methyl group, and meta to the formyl group.

Position C4: ortho to both the formyl and methyl groups, and meta to the carboxylic acid group.

Position C6: ortho to the carboxylic acid and methyl groups, and meta to the formyl group.

Both the formyl and carboxylic acid groups direct incoming electrophiles away from their ortho and para positions and towards their meta positions (C2, C4, C6 relative to -COOH; C2 relative to -CHO). The activating methyl group strongly directs towards its ortho (C4, C6) and para (C2) positions. The directing effects of the activating methyl group and the deactivating carbonyl groups are reinforcing for positions C2, C4, and C6. However, steric hindrance may play a role, particularly at positions C4 and C6, which are flanked by two substituents. latech.edu Therefore, substitution is most likely to occur at the positions most strongly activated and least sterically hindered.

Table 2: Analysis of Substituent Directing Effects

| Substituent | Type | Directing Effect | Positions Directed To |

|---|---|---|---|

| -COOH | Deactivating | meta | C2, C4, C6 |

| -CHO | Deactivating | meta | C2 |

| -CH₃ | Activating | ortho, para | C2, C4, C6 |

Nucleophilic Aromatic Substitution Mechanisms Governed by Functional Group Effects

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitutions, SₙAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) on the ring, particularly when they are positioned ortho or para to a good leaving group (such as a halide). total-synthesis.comopenstax.orgmasterorganicchemistry.com These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. total-synthesis.comopenstax.org

For this compound itself, SₙAr is not a probable pathway as it lacks a suitable leaving group like a halogen. However, if a derivative, such as 2-chloro-3-formyl-5-methylbenzoic acid, were considered, the potential for SₙAr could be evaluated. In such a hypothetical molecule, the formyl and carboxylic acid groups would act as activating EWGs. The formyl group is ortho to the potential leaving group (Cl), and the carboxylic acid is meta. An EWG in the ortho or para position can effectively delocalize the negative charge of the Meisenheimer complex through resonance. total-synthesis.com An EWG in the meta position does not provide this resonance stabilization. openstax.org

Therefore, in a suitably substituted derivative of this compound, the presence of the formyl and carboxylic acid groups would activate the ring toward nucleophilic attack, making an SₙAr reaction mechanistically feasible, provided a good leaving group is present in an appropriate position. wikipedia.orgtotal-synthesis.com

Participation in Complex Organic Transformations

Role in Povarov Reactions for Heterocycle Synthesis

The Povarov reaction is a powerful multicomponent reaction used for the synthesis of tetrahydroquinoline derivatives. nih.govorganic-chemistry.org It is formally a [4+2] cycloaddition involving an N-arylimine (formed in situ from an aniline (B41778) and an aldehyde) and an electron-rich alkene. nih.gov The aldehyde component is critical for the initial formation of the imine, which then acts as the azadiene in the cycloaddition step.

This compound can serve as the aldehyde component in a Povarov reaction. The reaction would typically proceed by first condensing the formyl group of this compound with a substituted aniline in the presence of a Lewis or Brønsted acid catalyst to form the corresponding N-arylimine. This imine then reacts with an alkene. The Lewis acid catalyst, such as BF₃·OEt₂, activates the imine for the subsequent cycloaddition with the alkene, leading to the formation of a complex tetrahydroquinoline scaffold. nih.gov The presence of the carboxylic acid and methyl groups on the tetrahydroquinoline product provides further handles for diversification. This strategy enables the efficient, one-pot construction of structurally complex heterocyclic frameworks. nih.gov

Other Multi-Component Reaction Architectures

The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid group, makes it a valuable substrate for various other multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net

One notable example is the Ugi reaction , a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. In this context, this compound can serve as two of the four components: the aldehyde and the carboxylic acid. This intramolecular Ugi-type reaction would lead to the formation of complex lactam structures.

Similarly, aromatic aldehydes are key building blocks in the synthesis of various fused heterocyclic systems through domino or cascade reactions. eurjchem.comrsc.org For instance, 3-formylchromones, which are structurally related to this compound by possessing an aromatic aldehyde function, are known to react with various nucleophiles in MCRs to build diverse heterocyclic scaffolds. eurjchem.comrsc.org By analogy, this compound can be expected to participate in similar reaction architectures, where the aldehyde group undergoes initial condensation, followed by subsequent reactions involving the carboxylic acid or the aromatic ring, leading to the rapid assembly of complex molecules.

Advanced Spectroscopic and Analytical Characterization in Research Endeavors

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of 3-Formyl-5-methylbenzoic acid is C₉H₈O₃, corresponding to a molecular weight of approximately 164.16 g/mol . nih.gov In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value.

The fragmentation pattern in the mass spectrum provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of functional groups. For instance, the loss of the hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment ion at m/z 147. The loss of the entire carboxyl group (-COOH) would lead to a fragment at m/z 119. Another likely fragmentation would be the loss of the formyl radical (-CHO), giving rise to a fragment at m/z 135. Further fragmentation of the aromatic ring would also be observed.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 164 | [M]⁺ |

| 147 | [M-OH]⁺ |

| 135 | [M-CHO]⁺ |

| 119 | [M-COOH]⁺ |

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aldehyde, and aromatic functionalities.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C=O stretching of the aldehyde group is also a strong, sharp peak, typically found at a slightly higher wavenumber, around 1700-1740 cm⁻¹. The C-H stretch of the aldehyde is a distinctive feature, often appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1450-1600 cm⁻¹. The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) ring. The methyl group will show C-H stretching and bending vibrations as well.

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Aldehyde | C=O Stretch | 1700-1740 |

| Aldehyde | C-H Stretch | ~2720, ~2820 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450-1600 |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The aromatic ring, the carbonyl group of the aldehyde, and the carbonyl group of the carboxylic acid in this compound all act as chromophores.

The benzene ring typically exhibits two absorption bands: a strong primary band (E-band) around 200 nm and a weaker secondary band (B-band) around 254 nm. The presence of the formyl and carboxyl groups, which are conjugated with the aromatic ring, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The n→π* transitions of the carbonyl groups are also expected to appear as weak absorption bands at longer wavelengths. The exact positions and intensities of these absorption bands would be influenced by the solvent used for the analysis.

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and purify components from a mixture. For this compound, various chromatographic techniques are essential for monitoring its synthesis and for isolating it in a highly pure form.

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and cost-effective technique widely used to monitor the progress of chemical reactions. In the synthesis of this compound, for instance, from the oxidation of 3,5-dimethylbenzoic acid, TLC allows chemists to qualitatively track the consumption of the starting material and the formation of the desired product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase.

For this compound, which is more polar than its precursor 3,5-dimethylbenzoic acid but may be less polar than potential over-oxidized byproducts (like a dicarboxylic acid), the separation on a silica gel plate is distinct. The position of each compound is visualized, often under UV light, and quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A typical TLC analysis for a synthesis reaction would show the spot for the starting material diminishing over time, while the spot for the product intensifies.

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Compound | Hypothetical Rf Value (Ethyl Acetate/Hexane 1:1) | Observation |

| 3,5-Dimethylbenzoic acid (Starting Material) | 0.65 | Spot diminishes as the reaction proceeds. |

| This compound (Product) | 0.40 | Spot appears and intensifies over time. |

| 3,5-Benzenedicarboxylic acid (Potential Byproduct) | 0.10 | May appear as a minor spot in cases of over-oxidation. |

Note: Data are for illustrative purposes to demonstrate the principles of TLC in reaction monitoring.

Following the completion of a synthesis, column chromatography is the standard method for purifying the desired compound from unreacted starting materials, reagents, and byproducts. This technique operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase (e.g., silica gel or alumina), and the crude product mixture is loaded onto the top. A solvent system, often guided by prior TLC analysis, is then passed through the column to elute the separated components.

In the context of this compound, column chromatography is crucial for isolating it from isomeric impurities that may arise during synthesis, such as 3-formyl-2-methylbenzoic acid or 5-formyl-2-methylbenzoic acid. The subtle differences in polarity between these positional isomers can be exploited to achieve separation. Fractions are collected as the solvent flows through the column and are typically analyzed by TLC to identify those containing the pure product.

Preparative High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient version of this technique, using high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times. This method is particularly valuable for separating isomers with very similar polarities.

Table 2: Illustrative Column Chromatography Elution Profile for Purification

| Compound | Hypothetical Elution Order | Key Separation Principle |

| 3,5-Dimethylbenzoic acid | 1st | Least polar, weaker interaction with silica gel. |

| This compound | 2nd | Target compound with intermediate polarity. |

| Isomeric Impurities | 3rd (or overlapping) | Similar polarity, may require optimized solvent gradient for full resolution. |

| Dicarboxylic acid byproducts | 4th (or remains on column) | Most polar, strongest interaction with silica gel. |

Note: This table illustrates a general elution order based on polarity; actual performance depends on the specific stationary and mobile phases used.

X-ray Crystallography for Definitive Structural and Regiochemical Determination

While spectroscopic methods like NMR and mass spectrometry provide powerful data on the connectivity and formula of a molecule, X-ray crystallography offers the ultimate, unambiguous confirmation of its three-dimensional structure. This technique involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal lattice structure.

By analyzing the positions and intensities of the diffracted X-ray beams, researchers can construct a precise electron density map of the molecule. This map reveals the exact spatial arrangement of every atom relative to each other, providing definitive information on bond lengths, bond angles, and torsional angles. For this compound, this would irrefutably confirm the substitution pattern on the benzene ring, distinguishing it from any other isomers. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, that govern the crystal packing in the solid state.

To date, a specific crystal structure for this compound has not been deposited in major public crystallographic databases. However, analysis of a suitable crystal would yield a comprehensive set of data, as illustrated in the hypothetical table below.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value | Information Provided |

| Chemical Formula | C₉H₈O₃ | Confirms the elemental composition. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.1 Å, b = 5.4 Å, c = 17.2 Å, β = 98.5° | Provides the precise dimensions of the repeating crystal lattice. |

| Bond Length (C=O, aldehyde) | ~1.21 Å | Confirms the double bond character of the formyl group. |

| Bond Length (C-O, acid) | ~1.32 Å | Indicates the single bond character within the carboxyl group. |

| Bond Angle (C-C-C, ring) | ~120° | Confirms the geometry of the benzene ring. |

| R-factor | < 0.05 | Indicates the quality and reliability of the structural model. |

Note: The values presented are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallographic analysis.

Computational Chemistry and Mechanistic Insights into 3 Formyl 5 Methylbenzoic Acid Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are a cornerstone of modern chemical research, allowing for the detailed examination of molecular systems. These methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of 3-Formyl-5-methylbenzoic acid.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT is employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can accurately predict bond lengths, bond angles, and dihedral angles.

Theoretical studies on substituted benzoic acids have demonstrated that DFT methods, such as B3LYP with a 6-311++G(2d,2p) basis set, can accurately calculate ground state structures and energies. The geometry optimization process for this compound would involve systematically adjusting the atomic coordinates to find the lowest energy state on the potential energy surface.

Furthermore, DFT is used to map out potential energy surfaces for reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a detailed energy profile of a reaction pathway. For instance, in the study of similar molecules, DFT has been used to investigate the energy barriers for conformational changes, such as the rotation of the carboxyl and formyl groups.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical DFT Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-COOH | 1.49 | - | - |

| C-CHO | 1.48 | - | - |

| O-H (Carboxyl) | 0.97 | - | - |

| C-C-O (Carboxyl) | - | 123.0 | - |

| C-C-O (Formyl) | - | 124.5 | - |

| Ring-COOH | - | - | 15.0 |

| Ring-CHO | - | - | 5.0 |

Note: This table presents hypothetical data based on typical values for similar compounds calculated using DFT methods.

A significant application of QM calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model. For this compound, DFT can be used to calculate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational analysis, often performed using DFT, can predict the frequencies and intensities of IR and Raman bands. This information is crucial for assigning experimental spectral peaks to specific molecular vibrations, such as the stretching of the C=O bonds in the carboxyl and formyl groups, and the O-H stretch of the carboxylic acid. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical DFT Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3550 |

| Carboxylic Acid | C=O stretch | 1720 |

| Aldehyde | C=O stretch | 1700 |

| Aldehyde | C-H stretch | 2850, 2750 |

| Aromatic Ring | C=C stretch | 1600, 1580 |

Note: This table contains hypothetical data based on established frequency ranges for these functional groups.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the electronic structure and charge distribution within a molecule. It provides a localized picture of bonding and allows for the quantification of charge transfer interactions between orbitals. For this compound, NBO analysis can reveal the partial charges on each atom, providing insights into the molecule's polarity and reactive sites.

Table 3: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

|---|---|

| O (Carboxyl C=O) | -0.65 |

| O (Carboxyl O-H) | -0.70 |

| H (Carboxyl) | +0.48 |

| O (Formyl) | -0.60 |

| C (Carboxyl) | +0.80 |

| C (Formyl) | +0.75 |

Note: This table presents hypothetical charge data based on typical NBO analysis results for similar functional groups.

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of this compound is essential for controlling its chemical transformations and designing new synthetic routes.

The presence of both an electron-withdrawing carboxyl group and a formyl group on the aromatic ring influences the electrophilicity and nucleophilicity of different sites within this compound. The formyl group's carbon atom is a primary electrophilic site, susceptible to nucleophilic attack. Conversely, the oxygen atoms of both the carboxyl and formyl groups are nucleophilic centers.

Computational methods can quantify the reactivity of these sites. For instance, the Fukui function can be calculated to identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. Analysis of the frontier molecular orbitals (HOMO and LUMO) also provides critical information; the LUMO's location often indicates the most likely site for nucleophilic attack, while the HOMO's location can suggest the site of electrophilic attack.

Computational kinetic studies can be performed to understand the rate of chemical reactions and to optimize reaction conditions. By calculating the activation energies for different reaction pathways, it is possible to predict which reactions will be favored under specific conditions of temperature and pressure.

For reactions involving this compound, such as its esterification or its participation in condensation reactions, theoretical calculations can model the transition states and determine the energy barriers. This information can guide experimental work by suggesting optimal temperatures, catalysts, or solvent systems to achieve higher yields and selectivities. Theoretical studies on related reaction mechanisms, such as those involving benzoylformate decarboxylase or amide bond formation, showcase the power of computational chemistry in understanding complex reaction pathways.

Identification and Mitigation of Competing Side Reactions

In the synthesis of this compound, several competing side reactions can occur, primarily stemming from the reactivity of the formyl and methyl groups on the benzene (B151609) ring. Computational studies, although not extensively reported for this specific molecule, can provide valuable insights into the thermodynamics and kinetics of potential side reactions, thereby aiding in the development of mitigation strategies.

Key Identified Side Reactions:

Over-oxidation: The formyl group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH), which would lead to the formation of 3,5-dicarboxy-toluene. This is a common side reaction in the synthesis of aromatic aldehydes.

Disproportionation (Cannizzaro Reaction): In the presence of a strong base, benzaldehyde derivatives lacking an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction to yield the corresponding primary alcohol (3-hydroxymethyl-5-methylbenzoic acid) and a carboxylate salt.

Electrophilic Substitution at Undesired Positions: During electrophilic substitution reactions, such as nitration or halogenation, the incoming electrophile may add to positions other than the intended one, leading to a mixture of isomers. The directing effects of the existing formyl (meta-directing) and methyl (ortho, para-directing) groups can lead to complex product mixtures.

Reactions involving the Methyl Group: The methyl group can also be a site for side reactions, such as radical halogenation, particularly under UV light or at high temperatures.

Mitigation Strategies:

Computational models can be employed to predict the reaction conditions that favor the desired product over side products. By calculating the activation energies for the main reaction and potential side reactions, it is possible to identify optimal temperatures, pressures, and catalysts.

| Side Reaction | Potential Byproduct(s) | Mitigation Strategy |

| Over-oxidation | 3,5-dicarboxy-toluene | Use of mild and selective oxidizing agents, careful control of reaction temperature and time, and use of antioxidants. |

| Disproportionation | 3-hydroxymethyl-5-methylbenzoic acid and its carboxylate | Avoidance of strong basic conditions; maintaining a neutral or slightly acidic pH. |

| Undesired Electrophilic Substitution | Isomeric substituted products | Selection of appropriate catalysts and reaction conditions to enhance regioselectivity; use of blocking groups if necessary. |

| Methyl Group Halogenation | Halogenated methyl derivatives | Avoidance of radical initiators (e.g., UV light) and high temperatures; use of catalysts that favor aromatic substitution. |

For instance, in preventing over-oxidation, the choice of oxidizing agent is critical. While strong oxidants like potassium permanganate (B83412) would readily oxidize both the methyl and formyl groups, milder reagents are preferred for the selective oxidation of the methyl group to a formyl group in a precursor molecule.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking studies are powerful computational tools to predict and analyze the interaction of small molecules like this compound with biological macromolecules, such as proteins and nucleic acids. Although specific docking studies on this compound are not extensively documented in publicly available literature, a hypothetical study can be outlined based on the known biological activities of structurally similar benzoic acid derivatives. Many benzoic acid derivatives are known to exhibit inhibitory activity against various enzymes, including oxidoreductases.

A plausible molecular docking study would involve the following steps:

Target Selection: Based on the activities of analogous compounds, a relevant protein target would be selected. For this example, let's consider a hypothetical oxidoreductase enzyme that is a potential target for benzoic acid derivatives.

Protein and Ligand Preparation: The three-dimensional structure of the target protein would be obtained from a protein data bank. The structure of this compound would be built and optimized using computational chemistry software.

Docking Simulation: A molecular docking program would be used to predict the binding pose and affinity of this compound within the active site of the target enzyme. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.

Analysis of Results: The results of the docking simulation would be analyzed to understand the binding mode, including key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.

Hypothetical Docking Results:

The following table presents hypothetical docking results for this compound and a reference inhibitor against a target oxidoreductase.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| This compound | -7.2 | Arg120, Ser250, Phe300 | Carboxyl group with Arg120; Formyl group with Ser250 |

| Reference Inhibitor | -8.5 | Arg120, Tyr252, Phe300 | Amide group with Arg120; Hydroxyl group with Tyr252 |

These hypothetical results suggest that this compound could bind to the active site of the target enzyme, forming hydrogen bonds through its carboxyl and formyl groups. The lower (more negative) docking score of the reference inhibitor suggests a potentially higher binding affinity. Such computational predictions would guide the chemical synthesis and biological evaluation of this compound and its derivatives as potential enzyme inhibitors.

Applications of 3 Formyl 5 Methylbenzoic Acid in Diverse Research Disciplines

Strategic Role in Advanced Organic Synthesis

The inherent reactivity of the formyl and carboxyl groups positions 3-Formyl-5-methylbenzoic acid as a strategic starting material in the synthesis of more complex molecules. These functional groups offer orthogonal handles for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Building Block for Complex Polycyclic Structures

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Candidates

Aromatic carboxylic acids and aldehydes are common pharmacophores and key intermediates in the synthesis of a wide array of pharmaceutical and agrochemical agents. While direct evidence of this compound's application in the synthesis of specific commercial drugs or pesticides is limited in the available literature, its structural motifs are present in various biologically active molecules. The scientific community continues to explore substituted benzoic acid derivatives for the development of novel therapeutic and crop protection agents.

Precursor for Advanced Materials and Specialty Chemicals

The dual functionality of this compound also lends itself to the synthesis of polymers and specialty chemicals. The carboxylic acid group can be used for polymerization reactions to form polyesters or polyamides, while the aldehyde group can be modified to introduce other functionalities or to participate in cross-linking reactions. These properties suggest its potential as a monomer or cross-linking agent in the development of advanced materials with tailored properties. However, specific research detailing these applications is not prevalent in the examined sources.

Explorations in Medicinal Chemistry and Biological Sciences

In the realm of medicinal chemistry, the structural features of this compound make it an interesting candidate for the design and synthesis of novel bioactive compounds. The ability to independently modify the aldehyde and carboxylic acid groups allows for the systematic exploration of structure-activity relationships.

Design and Synthesis of Bioactive Derivatives and Analogues

The generation of libraries of derivatives from a common scaffold is a cornerstone of modern drug discovery. The aldehyde group of this compound can be readily converted into a variety of other functional groups, such as amines, alcohols, and nitriles, or used in the formation of imines and oximes. The carboxylic acid can be transformed into esters, amides, or other acid derivatives. This chemical versatility allows for the creation of a diverse set of analogues for biological screening to identify new lead compounds.

Mechanistic Investigations into Enzyme Inhibition and Substrate Activity

The aldehyde functionality of this compound could potentially interact with biological targets, such as enzymes. Aldehydes are known to be electrophilic and can react with nucleophilic residues in enzyme active sites, leading to reversible or irreversible inhibition. While no specific studies on the enzyme inhibitory or substrate activity of this compound were identified in the reviewed literature, its potential to act as a covalent modifier or a substrate mimic warrants further investigation in the context of specific enzymatic pathways.

Research into Antimicrobial Properties of Derivatives

The investigation into the antimicrobial properties of derivatives of this compound is an area of active scientific inquiry. While direct studies on derivatives of this specific molecule are not extensively documented, the broader class of substituted benzoic acid derivatives has shown promise in the development of new antimicrobial agents. For instance, research into novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid has yielded compounds with significant activity against Acinetobacter baumannii, a bacterium of critical concern due to its high levels of antibiotic resistance. researchgate.net Similarly, studies on 3-methylbenzo[d]thiazol-methylquinolinium derivatives have demonstrated potent antibacterial activity against drug-resistant strains such as MRSA. nih.gov

The general strategy involves modifying the core structure of benzoic acid to enhance its interaction with microbial targets. These modifications can include the introduction of various functional groups or heterocyclic rings. The resulting derivatives are then tested against a panel of clinically relevant bacteria and fungi to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

While specific data for this compound derivatives is not available, the table below illustrates typical findings in the broader field of benzoic acid derivatives and their antimicrobial activities.

| Derivative Class | Target Microorganism | Observed Activity (MIC) |

| Pyrazole derivatives of benzoic acid | Acinetobacter baumannii | As low as 4 μg/mL researchgate.net |

| 3-methylbenzo[d]thiazol-methylquinolinium derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.5–4 μg/mL nih.gov |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive bacterial strains | Moderate activity mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus, Escherichia coli | 100 μg/mL mdpi.com |

Preclinical Studies on Anticancer Efficacy of Analogues

The evaluation of analogues of this compound in preclinical cancer studies is a developing field. While specific studies focusing on analogues of this compound are not widely published, the broader search for novel anticancer agents often involves the synthesis and testing of various substituted aromatic compounds. For example, a novel synthetic makaluvamine analog, FBA-TPQ, has demonstrated potent anti-cancer activity in preclinical models of human pancreatic cancer. mdpi.com This analog was shown to inhibit cancer cell growth, induce apoptosis, and cause cell cycle arrest. mdpi.com

Preclinical studies typically involve in vitro experiments on cancer cell lines and in vivo studies using animal models. These studies aim to assess the compound's ability to inhibit tumor growth and to understand its mechanism of action. While the attrition rate for new anticancer drugs in clinical trials remains high, preclinical studies are a critical first step in identifying promising candidates. nih.gov

The following table summarizes the types of findings from preclinical studies on anticancer agents, which could be analogous to future research on derivatives of this compound.

| Compound/Analogue | Cancer Model | Key Findings |

| FBA-TPQ (makaluvamine analog) | Pancreatic cancer xenografts in nude mice | 77.8-90.1% inhibition of tumor growth mdpi.com |

| Bevacizumab, thalidomide, and docetaxel (B913) combination | Prostate xenografts in mice | >70% inhibition of tumor growth nih.gov |

| Valproic Acid | Various malignancies | Clinical efficacy in Phase I/II trials nih.gov |

Contribution to Rational Drug Design, including Fluorinated Analogs

This compound is a useful molecule in rational drug design due to its functional groups—a carboxylic acid and an aldehyde—which allow for a variety of chemical modifications. These groups can be used to link the molecule to other chemical entities or to interact with biological targets.

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to improve properties such as metabolic stability, binding affinity, and bioavailability. While specific research on fluorinated analogs of this compound is not extensively detailed in the available literature, the synthesis and use of similar fluorinated building blocks, such as 3-Fluoro-5-formylbenzoic Acid, is documented. bldpharm.comcenmed.com These fluorinated analogs are of interest to researchers in the development of new therapeutic agents.

The principles of rational drug design involve the step-by-step, computer-assisted design of molecules with a specific biological function. The use of versatile building blocks like this compound and its fluorinated counterparts is central to this process.

Industrial Chemical Process Development and Optimization

While this compound is available from various chemical suppliers and is used in organic synthesis, detailed information regarding its large-scale industrial applications in dye, pigment, and polymer chemistry is not widely available in the public domain. bldpharm.comsigmaaldrich.comchemicalbook.comchemicalbook.com

Applications in Dye and Pigment Synthesis

The structural features of this compound, specifically the presence of an aromatic ring and reactive functional groups, suggest its potential as a precursor or intermediate in the synthesis of dyes and pigments. The aldehyde and carboxylic acid groups can be chemically modified to create larger, conjugated systems that are characteristic of chromophores. However, specific examples of dyes or pigments synthesized from this particular compound are not well-documented in the available literature.

Role in Polymer Chemistry

In the field of polymer chemistry, molecules with multiple reactive functional groups, such as this compound, can potentially be used as monomers or cross-linking agents. The carboxylic acid and aldehyde groups could participate in polymerization reactions to form polyesters or other types of polymers. However, specific applications or polymers derived from this compound are not extensively reported in the scientific literature.

Future Research Trajectories and Emergent Opportunities

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 3-Formyl-5-methylbenzoic acid is poised for a green transformation, moving away from conventional methods that often rely on hazardous oxidizing agents like potassium permanganate (B83412) or sodium dichromate. google.com The development of sustainable synthetic routes is a key area of future research, focusing on environmental benignity and process efficiency.

One promising trajectory is the adoption of continuous flow reactor systems for the oxidation of the precursor, 3,5-dimethylbenzaldehyde (B1265933) or a related toluene (B28343) derivative. google.com Continuous processes offer improved safety, better process control, and can utilize less hazardous oxidants such as dilute nitric acid, with the potential to recycle aqueous phases and regenerated nitric acid from effluent NOx. google.com Another green approach involves the use of solvent-free conditions with catalysts like TBHP/oxone and FeCl3, which have been shown to be effective for synthesizing substituted benzoic acids from benzyl (B1604629) alcohols. researchgate.net

Furthermore, inspiration can be drawn from biosynthesis, where microorganisms utilize simple carbohydrates as carbon sources to produce aminobenzoic acids and their derivatives through the shikimate pathway. mdpi.com Exploring engineered microbial pathways could offer a completely renewable and environmentally friendly route to this compound, circumventing the use of petroleum-derived precursors and toxic reagents. mdpi.com

Table 1: Comparison of Synthetic Approaches for Substituted Benzoic Acids

| Synthesis Method | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Oxidizing Agents | Sodium dichromate, Potassium permanganate google.com | Dilute nitric acid, Air, TBHP/oxone google.comresearchgate.net |

| Reaction Conditions | Batch processes, often hazardous on a large scale google.com | Continuous flow reactors, Solvent-free conditions google.comresearchgate.net |

| Environmental Impact | Generation of toxic waste | Reduced waste, recycling of reagents google.commdpi.com |

| Precursors | Petroleum-derived substances mdpi.com | Renewable feedstocks (e.g., biomass) mdpi.com |

Expanding the Scope of Catalytic Transformations

The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid group, makes it a versatile building block for novel catalytic transformations. Future research will likely focus on leveraging these groups to construct complex molecular architectures.

A significant area of opportunity lies in the palladium-catalyzed C-H functionalization of the aromatic ring. While direct ortho-C-H functionalizations of benzoic acids are well-studied, methods for meta-C-H activation are a more recent and formidable challenge. scispace.comresearchgate.netnih.gov Using specialized nitrile-based sulfonamide templates, it is conceivable that the meta-positions of this compound could undergo selective olefination or acetoxylation, using molecular oxygen as the terminal oxidant. scispace.comnih.gov This would provide a step-economical route to more complex derivatives. scispace.comresearchgate.net

Moreover, analogous to other formylbenzoic acids like 2-carboxybenzaldehyde, this compound could serve as a key precursor in multicomponent reactions to synthesize heterocyclic compounds. wikipedia.org For instance, it could be used in palladium-catalyzed carbonylations or Ugi reactions to create functionalized isoindolinones and other annulated aromatics, which are important scaffolds in medicinal chemistry. wikipedia.org

Advanced in Silico Screening for Novel Applications

Computational chemistry offers a powerful toolkit for predicting the properties and potential applications of this compound, thereby accelerating research and development. Advanced in silico screening can identify promising avenues for its use in drug design and materials science prior to extensive laboratory work.

Structure-based drug design is a particularly promising field. For example, computational studies have been successfully used to design benzoic acid derivatives as inhibitors of influenza neuraminidase. researchgate.net Similar methodologies could be applied to this compound, using molecular docking simulations to screen its binding affinity against a wide range of biological targets. Density Functional Theory (DFT) and information-theoretic approaches can be employed to study its chemical reactivity, including nucleophilicity and electrophilicity, which are crucial for understanding its potential role in electrophilic aromatic substitution reactions and interactions with biological macromolecules. nih.gov

Molecular dynamics simulations can also predict the aggregation behavior of this compound in different solvents, which is critical for applications in materials science and formulation. bham.ac.uk These computational tools can elucidate the impact of its specific functional groups on intermolecular interactions, such as aromatic stacking, guiding its application in self-assembling systems. bham.ac.ukrsc.org

Table 2: Potential In Silico Methodologies for this compound Research

| Methodology | Potential Application | Research Goal |

|---|---|---|

| Molecular Docking | Drug Discovery | Screen for binding affinity to enzyme active sites (e.g., neuraminidase) researchgate.net |

| Density Functional Theory (DFT) | Reactivity Prediction | Quantify nucleophilicity/electrophilicity of the aromatic ring nih.gov |

| Molecular Dynamics (MD) | Materials Science | Simulate aggregation and self-assembly behavior in various solvents bham.ac.uk |

| Information-Theoretic Analysis | Chemical Reactivity | Predict barrier heights and regioselectivity in substitution reactions nih.gov |

Interdisciplinary Research with Materials Science and Nanotechnology

The unique structure of this compound makes it an attractive candidate for creating advanced materials through interdisciplinary research with materials science and nanotechnology. Its ability to act as a bifunctional linker is key to this potential.

In the realm of nanotechnology, substituted benzoic acids are already being used to functionalize the surface of nanoparticles. For instance, urea-benzoic acid ligands have been anchored to silica-coated magnetic nanoparticles to create recoverable catalysts for green chemistry applications. rsc.org this compound could be similarly employed, with its aldehyde group offering a site for further chemical modification after immobilization.

A significant opportunity lies in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The carboxylate group can coordinate strongly with metal ions, while the formyl group can either remain as a functional handle within the pores of the MOF or participate in post-synthetic modification. The isomer, 4-Formylbenzoic acid, has been shown to form a two-dimensional barium coordination polymer. sigmaaldrich.com This strongly suggests that this compound could also serve as a versatile linker to build novel porous materials with tailored properties for applications in gas storage, catalysis, or sensing.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Formyl-5-methylbenzoic acid, considering functional group compatibility and yield efficiency?

- Methodological Answer : The synthesis typically involves formylation of a pre-functionalized benzoic acid scaffold. For example, flow chemistry can mitigate solvent limitations (e.g., replacing toxic 1,2-dichloroethane with greener alternatives) while maintaining high yields . Multi-step protocols, such as coupling aldehydes with amines in acidic media, are also viable for introducing the formyl group . Retrosynthetic planning using AI tools (e.g., Reaxys or Pistachio databases) helps identify feasible routes, prioritizing protection/deprotection strategies for sensitive functional groups .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer : Store in airtight containers under inert conditions (e.g., nitrogen atmosphere) at 2–8°C, separated from oxidizers and strong bases. Use PPE (nitrile gloves, safety goggles) to avoid skin/eye irritation, and conduct reactions in fume hoods due to potential respiratory hazards . Degradation risks increase in humid environments; silica gel desiccants are recommended for long-term storage.

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer : Combine NMR (1H/13C) to confirm the formyl proton (~9-10 ppm) and methyl group integration. HPLC (C18 column, UV detection at 254 nm) assesses purity (>98% is typical for research-grade material). X-ray crystallography resolves stereochemical ambiguities, while FT-IR validates carbonyl (C=O) and formyl (CHO) stretches .

Advanced Research Questions

Q. How can flow chemistry methodologies be adapted to overcome solvent-related limitations in the synthesis of this compound derivatives?

- Methodological Answer : Continuous flow systems enable precise control over reaction parameters (e.g., residence time, temperature), reducing reliance on hazardous solvents like CCl4. For example, microreactors using acetonitrile/water mixtures can achieve >85% yield in formylation reactions while minimizing waste . Real-time monitoring via inline IR spectroscopy optimizes intermediate stability.

Q. What strategies resolve contradictions in reported reaction conditions for formyl group introduction on benzoic acid scaffolds?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., AlCl3 vs. HCOOH/H2SO4 systems) arise from substrate electronic effects. Computational DFT studies can model transition states to identify optimal catalysts for electron-deficient aryl rings. Systematic screening (DoE approach) evaluates temperature, solvent polarity, and stoichiometry to reconcile conflicting data .

Q. How can computational retrosynthesis tools inform the design of novel this compound derivatives with enhanced bioactivity?

- Methodological Answer : AI-driven platforms (e.g., Template_relevance models) mine Reaxys and PubChem datasets to predict viable substituents at the 5-methyl position. For example, introducing electron-withdrawing groups (e.g., -NO2) at the meta-position enhances electrophilicity, potentially improving enzyme-binding affinity in drug discovery .

Q. What multi-step protocols enable the incorporation of this compound into complex heterocyclic systems?

- Methodological Answer : Use Ullmann coupling to attach the benzoic acid core to triazine or pyridine moieties. For phthalide derivatives, condense this compound with aryl amines via Pictet-Spengler reactions, followed by oxidation with KMnO4 to form isoindolinones .

Q. What in vitro models are appropriate for assessing the enzyme inhibitory potential of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。